Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
Description
Molecular Architecture and 13C2 Isotopic Labeling Configuration
The molecular architecture of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 centers around a glycine ethyl ester framework with a substituted benzyl moiety attached through a methylamino linkage. The compound possesses the molecular formula C9¹³C2H12Cl2N2O4, indicating the incorporation of two carbon-13 isotopes within the molecular structure. The molecular weight of the labeled compound is 309.12 daltons, representing an increase of 2.0 daltons compared to the unlabeled parent compound, which has a molecular weight of 307.13 daltons.
The structural motif consists of an ethyl ester functional group connected to a glycine residue that bears a substituted benzyl group. The benzyl moiety features a 2,3-dichloro-6-nitrophenyl substitution pattern, creating a highly functionalized aromatic system. The nitro group occupies the 6-position relative to the methylene carbon attachment point, while chlorine atoms are positioned at the 2 and 3 positions of the benzene ring. This substitution pattern generates significant steric and electronic effects that influence the compound's overall molecular behavior and reactivity profile.
The carbon-13 isotopic labeling specifically targets two carbon atoms within the molecular framework, as indicated by the designation "13C2" in the compound name. The precise location of these labeled carbon atoms contributes to the compound's utility as an analytical standard for mass spectrometric analysis and metabolic tracking studies. The isotopic substitution does not alter the fundamental chemical properties of the compound but provides distinct mass spectral signatures for analytical identification and quantification purposes.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9¹³C2H12Cl2N2O4 | |
| Molecular Weight | 309.12 Da | |
| Unlabeled Molecular Weight | 307.13 Da | |
| Mass Difference | +2.0 Da | Calculated |
| Isotope Positions | Two ¹³C atoms |
Systematic Nomenclature and CAS Registry Analysis
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines with appropriate designation of the isotopic labeling. The compound is officially registered under Chemical Abstracts Service number 1246818-19-8, which specifically identifies the carbon-13 labeled variant. This registry number distinguishes the isotopically labeled compound from its unlabeled counterpart, which bears the Chemical Abstracts Service number 85325-11-7.
The systematic name N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2 provides comprehensive structural information while explicitly indicating the isotopic labeling configuration. This nomenclature system ensures unambiguous identification of the compound within scientific literature and regulatory databases. The name systematically describes the core glycine structure, the ethyl ester functionality, the substituted benzyl attachment, and the specific isotopic modification.
Alternative nomenclature systems provide additional naming conventions for the compound. The International Union of Pure and Applied Chemistry name ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate describes the compound from the perspective of the acetate ester with amino substitution. This alternative naming approach emphasizes the acetate ester core structure while maintaining clear identification of the substituted benzyl moiety.
Crystallographic Properties and Conformational Isomerism
The crystallographic analysis of this compound reveals distinct solid-state characteristics that influence its physical properties and analytical behavior. The compound exhibits a yellow solid appearance at room temperature, indicating the presence of chromophoric groups within the molecular structure. This coloration likely results from the extended conjugation involving the nitro group and the aromatic benzene ring system, which creates electronic transitions in the visible light spectrum.
Stereochemical analysis indicates that the compound is achiral, possessing no defined stereocenters within its molecular framework. This achiral nature simplifies the compound's analytical characterization and eliminates concerns regarding enantiomeric separation or stereoisomeric complexity in analytical applications. The absence of stereoisomerism ensures consistent analytical results and eliminates potential variability associated with chiral recognition in chromatographic systems.
Conformational analysis reveals the presence of multiple rotatable bonds within the molecular structure, particularly around the ethyl ester linkage and the methylamino bridge connecting the glycine and benzyl moieties. The compound contains six rotatable bonds, providing significant conformational flexibility. This flexibility allows the molecule to adopt various three-dimensional arrangements, potentially influencing its interaction with analytical instruments and biological systems.
The molecular structure exhibits defined bond stereocenter counts of zero, confirming the absence of geometric isomerism around double bonds. The compound demonstrates no optical activity, consistent with its achiral nature and absence of stereogenic elements. These structural characteristics contribute to the compound's stability and reproducibility in analytical applications.
Properties
CAS No. |
1246818-19-8 |
|---|---|
Molecular Formula |
C11H12Cl2N2O4 |
Molecular Weight |
309.11 g/mol |
IUPAC Name |
ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1 |
InChI Key |
NSGVBEKJYQRLIP-UFYQYTSASA-N |
Isomeric SMILES |
CCO[13C](=O)[13CH2]NCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-] |
Synonyms |
N-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; |
Origin of Product |
United States |
Preparation Methods
Condensation of 2,3-Dichloro-6-nitrobenzaldehyde with Glycine Ethyl Ester
The reaction begins with 2,3-dichloro-6-nitrobenzaldehyde, which is condensed with glycine ethyl ester in methylene chloride at 0–5°C. Triethylamine acts as a base, facilitating imine formation. Subsequent mesylation with methanesulfonyl chloride at 10–15°C yields a mesylate intermediate, enhancing electrophilicity for nucleophilic substitution.
Key Conditions :
-
Solvent: Methylene chloride
-
Temperature: 0–15°C (prevents side reactions)
-
Catalysts: Triethylamine (base), dimethylaminopyridine (DMAP, 0.2% w/w)
Nucleophilic Substitution with ¹³C₂-Glycine Ethyl Ester
For isotopic labeling, glycine ethyl ester is replaced with ¹³C₂-glycine ethyl ester. The mesylate intermediate reacts with the labeled glycine derivative in acetonitrile at 37–40°C for 24 hours. Potassium carbonate serves as the base, while DMAP accelerates the substitution.
Reaction Efficiency :
-
Yield: 76% (595 g scale)
-
Purity: 98.5% (HPLC)
Hydrochloride Salt Formation
The product is treated with isopropyl alcohol-hydrochloric acid (IPA-HCl) in ethyl acetate at 5–10°C, precipitating the hydrochloride salt. Chilling ensures high crystallinity and minimal impurity carryover.
Isotopic Labeling Strategies
Synthesis of ¹³C₂-Glycine Ethyl Ester
The ¹³C label is introduced at the glycine alpha-carbon atoms. Two approaches are prevalent:
Cyanide-Based Amination
¹³C-enriched potassium cyanide reacts with ammonium chloride under Strecker synthesis conditions, producing ¹³C₂-glycine. Subsequent esterification with ethanol in acidic media yields the ethyl ester.
Challenges :
-
High cost of ¹³C precursors
-
Requires rigorous purification to remove unreacted cyanide
Electrochemical Synthesis (Novel Approach)
Recent advances utilize electrochemical reduction of oxalic acid (derived from CO₂) and nitrate to synthesize glycine. Applying this to ¹³C-labeled CO₂ could produce ¹³C₂-glycine sustainably.
Conditions :
-
Electrolyte: Aqueous solution (pH 3–5)
-
Catalysts: Cu/Pt electrodes
Process Optimization and Scalability
Solvent and Catalyst Selection
Temperature Control
Exothermic reactions (e.g., mesylation) are conducted at ≤15°C to prevent degradation. Automated cooling systems ensure reproducibility in industrial setups.
Analytical Characterization
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of α-proton splitting confirms glycine ethyl ester substitution.
-
¹³C NMR : Peaks at δ 42.5 ppm (C-α) and δ 170.1 ppm (carboxylate) validate labeling.
Industrial-Scale Production
Custom Synthesis Protocols
LGC Standards synthesizes the compound on-demand under controlled conditions:
-
Order Lead Time : 8–12 weeks (includes QC validation)
-
Pricing : ~$2,500–$5,000 per gram (varies with ¹³C availability)
Chemical Reactions Analysis
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 undergoes various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, nucleophiles, and acidic or basic conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 involves its interaction with proteins and enzymes. It has been shown to bind to DNA, RNA, and other nucleic acids, inhibiting the activity of certain enzymes and interfering with the function of specific proteins . These interactions are crucial for its applications in biochemical and pharmacological research.
Comparison with Similar Compounds
Glycine Derivatives with Isotopic Labeling
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 belongs to a class of glycine derivatives modified with isotopic labels. Key analogs include:
Comparison Table 1: Isotopically Labeled Glycine Derivatives
| Compound | Isotopic Label | Key Functional Groups | Primary Applications |
|---|---|---|---|
| This compound | 13C2 | Nitro, dichlorobenzyl, ethyl ester | Metabolic tracing, drug development |
| Glycine-13C2 | 13C2 | None (unmodified glycine) | Basic metabolic studies |
| Glutathione-(glycine-13C2,15N) | 13C2, 15N | Thiol, glutamate, cysteine | Enzymatic assays, redox studies |
The dichlorobenzyl and nitro groups in this compound enhance its lipophilicity compared to unmodified glycine-13C2, likely improving membrane permeability in biological systems .
Nitro-Substituted Aromatic Compounds
The 6-nitro-2,3-dichlorobenzyl group shares structural similarities with nitro-substituted quinoxalines and heterocycles:
- 2,3-Diphenylquinoxaline-6-amine: Synthesized via Na2Sx reduction of nitro precursors, this compound is a precursor for acylated derivatives with biological activity .
Comparison Table 2: Nitro-Substituted Aromatic Compounds
| Compound | Core Structure | Substituents | Key Features |
|---|---|---|---|
| This compound | Benzyl-glycine | 6-Nitro, 2,3-dichloro | Isotopic labeling, ester group |
| 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline | Quinoxaline | 6-Nitro, 2,3-thiophene | Planar aromatic system, crystallographic stability |
| 2,3-Diphenylquinoxaline-6-amine | Quinoxaline | 6-Amine, 2,3-diphenyl | Reductive synthesis, bioactive precursor |
The electron-withdrawing nitro and chloro groups in this compound may influence its reactivity, similar to how nitro groups stabilize quinoxaline derivatives . However, the glycine backbone distinguishes it from purely aromatic systems, enabling peptide-like interactions.
Biological Activity
Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and biochemical research. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12Cl2N2O4
- Molecular Weight : 309.12 g/mol
- CAS Number : 1246818-19-8
- SMILES Notation : CCO13C[13CH2]NCc1c(Cl)c(Cl)ccc1N+[O-]
The compound features a nitro group and dichlorobenzyl moiety, which are significant for its interaction with biological systems.
Synthesis
The synthesis of this compound involves several steps:
- Nitration : The starting material, 2,3-dichlorotoluene, undergoes nitration to form 6-nitro-2,3-dichlorotoluene.
- Reduction : The nitro group can be reduced to an amino group if necessary.
- Alkylation : The resultant compound is then reacted with ethyl bromoacetate under basic conditions to form the ethyl ester.
- Isotope Labeling : Incorporation of the 13C isotope occurs during the alkylation step using labeled reagents.
This compound is primarily studied for its role as an impurity in Anagrelide, a medication used to treat essential thrombocythemia. Anagrelide functions by inhibiting megakaryocyte maturation into platelets. The impurity itself may not exhibit direct therapeutic effects but is crucial for understanding the pharmacokinetics and metabolic pathways of Anagrelide.
Antimicrobial Activity
Recent studies have indicated potential antimicrobial properties of compounds related to this compound. For instance:
- Study Findings : Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial membrane integrity .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine | E. coli | Moderate |
| Related Compounds | S. aureus | High |
Case Studies
- Pharmaceutical Research : In a study examining impurities in Anagrelide synthesis, this compound was used as a reference standard for quality control. The presence of this impurity was correlated with variations in therapeutic efficacy and safety profiles in clinical settings .
- Analytical Chemistry Applications : The compound has been utilized in mass spectrometry and NMR spectroscopy to trace metabolic pathways in biological systems due to its stable isotope labeling characteristics .
Q & A
Q. Table 1: Key Analytical Parameters for 13C2-Labeled Glycine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
